![molecular formula C20H14S2 B1447002 2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation) CAS No. 1019983-99-3](/img/structure/B1447002.png)
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Overview
Description
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene, also known as ADT, is an anthradithiophene-based small molecule semiconductor . It belongs to a new class of heteroacenes and has a 22-electron π-conjugated system . It is majorly used in a variety of organic electronic applications .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene .Physical and Chemical Properties Analysis
The maximum wavelength (λmax) of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is 479nm in CHCl3 .Biochemical Analysis
Biochemical Properties
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene remains stable under inert gas conditions but is sensitive to light and air . Over time, degradation products may form, which can have different biological activities compared to the parent compound.
Dosage Effects in Animal Models
The effects of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.
Transport and Distribution
The transport and distribution of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production.
Subcellular Localization
2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene exhibits specific subcellular localization, which is crucial for its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the endoplasmic reticulum, where it can affect protein folding and secretion.
Properties
IUPAC Name |
7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJACFAPBXKLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)


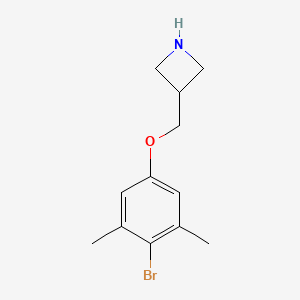

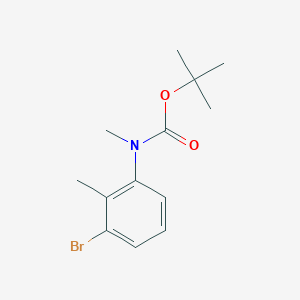
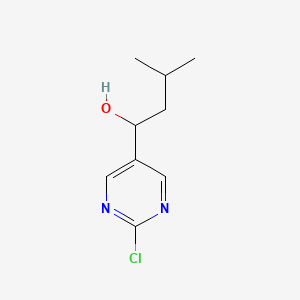
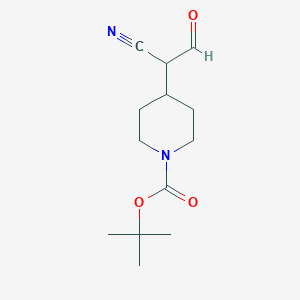
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
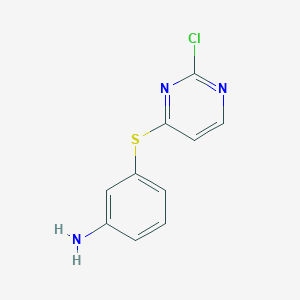
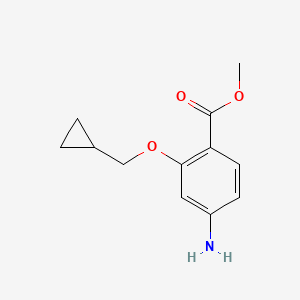
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)


